molecular formula C14H23NO3 B6271424 rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans CAS No. 2680760-92-1

rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans

Cat. No.: B6271424
CAS No.: 2680760-92-1
M. Wt: 253.3
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Description

Rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans is a synthetic compound with the molecular formula C14H23NO3 and a molecular weight of 253.3 g/mol. This compound is characterized by the presence of a tert-butyl group, a prop-2-yn-1-yloxy group, and a cyclohexyl carbamate moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans involves several steps. One common method includes the reaction of tert-butyl carbamate with (1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexylamine under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

Rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Rac-tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans can be compared with similar compounds such as:

    tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate: Similar structure but different stereochemistry.

    tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, cis: Different stereochemistry leading to different chemical properties.

    tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, racemic: A racemic mixture with different stereoisomers.

The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions in various applications.

Properties

CAS No.

2680760-92-1

Molecular Formula

C14H23NO3

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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